

Spectroscopic Profile of 5-Carbethoxyuracil: A Technical Guide

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Compound of Interest

Compound Name: 5-Carbethoxyuracil

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **5-Carbethoxyuracil** (also known as Ethyl uracil-5-carboxylate), a heterocyclic compound of interest in medicinal chemistry and drug development. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for an audience of researchers and drug development professionals.

Molecular Structure

IUPAC Name: Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Molecular Formula: C₇H₈N₂O₄ Molecular Weight: 184.15 g/mol CAS Number: 28485-17-8

Spectroscopic Data Summary

The following sections and tables summarize the essential spectroscopic data for the characterization of **5-Carbethoxyuracil**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data presented are based on established values for closely related alkyl esters of uracil-5-carboxylic acid, providing a reliable reference for the characterization of the ethyl ester.

Table 1: ^1H NMR Spectroscopic Data for **5-Carbethoxyuracil** (Estimated)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
~11.60	Singlet	1H	$\text{N}^3\text{-H}$	-
~11.30	Singlet	1H	$\text{N}^1\text{-H}$	-
~8.12	Singlet	1H	$\text{C}^6\text{-H}$	-
~4.15	Quartet	2H	$-\text{OCH}_2\text{CH}_3$	~7.1
~1.22	Triplet	3H	$-\text{OCH}_2\text{CH}_3$	~7.1

Table 2: ^{13}C NMR Spectroscopic Data for **5-Carbethoxyuracil** (Estimated)

Chemical Shift (δ) ppm	Carbon Assignment
~163.2	Ester C=O
~160.5	$\text{C}^4=\text{O}$
~151.1	$\text{C}^2=\text{O}$
~149.8	C^6
~103.5	C^5
~60.5	$-\text{OCH}_2\text{CH}_3$
~14.5	$-\text{OCH}_2\text{CH}_3$

Infrared (IR) Spectroscopy

The infrared spectrum of **5-Carbethoxyuracil** is characterized by the vibrational frequencies of its key functional groups.

Table 3: Key Infrared (IR) Absorption Bands for **5-Carbethoxyuracil**

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3200-3050	Medium, Broad	N-H Stretch	Amide (Uracil ring)
~2980	Medium	C-H Stretch	Alkyl (Ethyl group)
~1725	Strong	C=O Stretch	Ester
~1680	Strong	C=O Stretch	Amide (Uracil ring)
~1640	Medium	C=C Stretch	Alkene (Uracil ring)
~1230	Strong	C-O Stretch	Ester

Mass Spectrometry (MS)

Mass spectrometry data is crucial for confirming the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for **5-Carbethoxyuracil**

m/z	Ion Type
184	[M] ⁺ (Molecular Ion)
156	[M - C ₂ H ₄] ⁺
139	[M - OCH ₂ CH ₃] ⁺
112	[M - COOCH ₂ CH ₃] ⁺

Experimental Protocols

The following are representative protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Instrumentation: A Bruker Avance 400 spectrometer (or equivalent) operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.

- Sample Preparation: Approximately 10-20 mg of **5-Carbethoxyuracil** is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
- ¹H NMR Acquisition: The spectrum is acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
- ¹³C NMR Acquisition: The spectrum is acquired with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans. Proton decoupling is employed to simplify the spectrum to single peaks for each carbon environment.

Infrared (IR) Spectroscopy

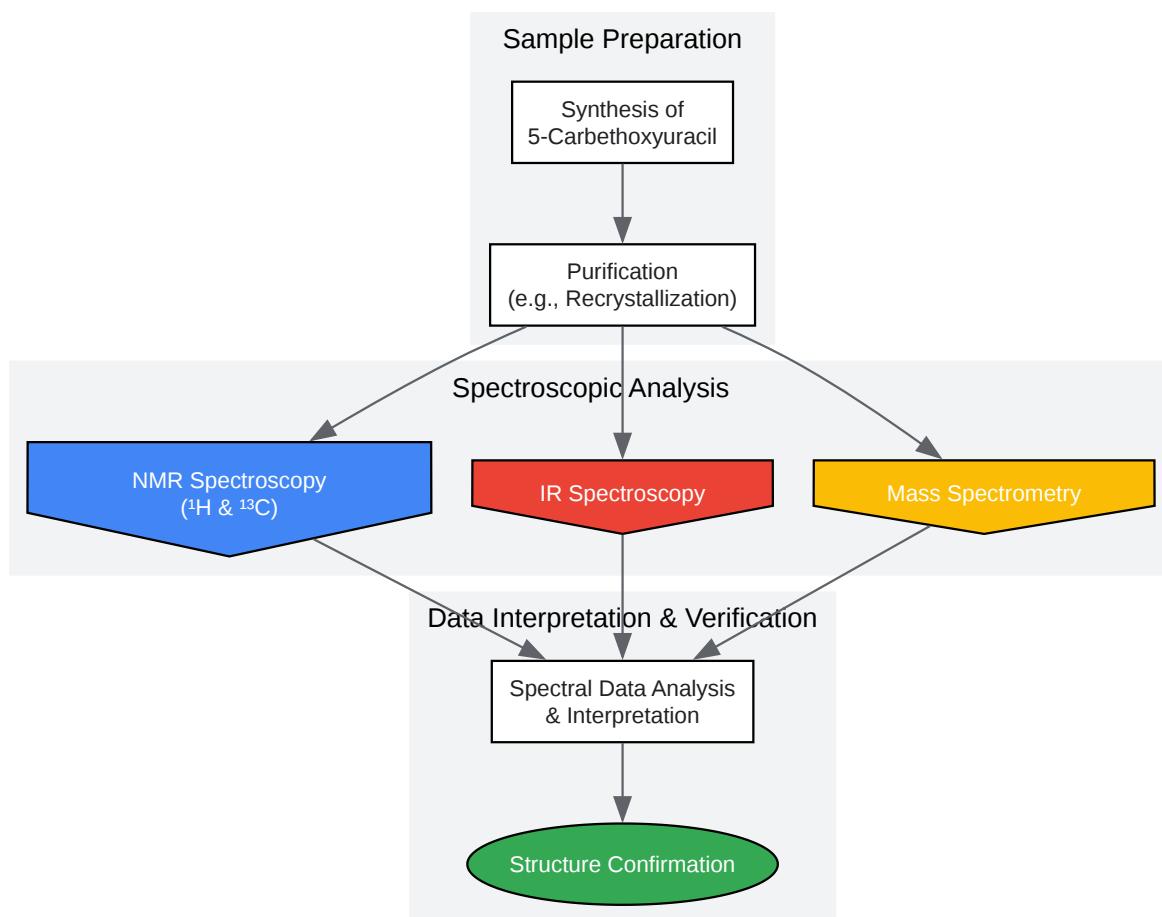
- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.
- Sample Preparation: A small amount of the solid **5-Carbethoxyuracil** sample is placed directly onto the ATR crystal.
- Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Instrumentation: A Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.
- Sample Preparation: A dilute solution of **5-Carbethoxyuracil** is prepared in a methanol/water (1:1) mixture at a concentration of approximately 1 µg/mL.
- Acquisition: The sample is introduced into the ESI source via direct infusion at a flow rate of 5 µL/min. The mass spectrum is acquired in positive ion mode over a mass range of m/z 50-500. The capillary voltage is set to 3.5 kV, and the source temperature is maintained at 320°C.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized batch of **5-Carbethoxyuracil**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **5-Carbethoxyuracil**.

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